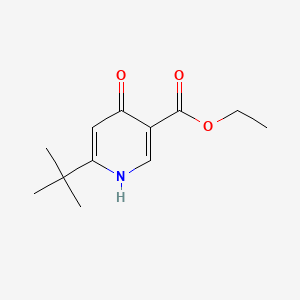

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Overview

Description

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridine backbone substituted with a tert-butyl group at position 6 and an ethyl ester at position 2. This compound is commercially available in varying purities (e.g., 95+%) and quantities (5g–25g), with prices ranging from $392 to $1375, reflecting its synthesis complexity and niche applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor systems has also been explored for the efficient introduction of the tert-butyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which can have significant biological activity.

Scientific Research Applications

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

Medicine: Research is ongoing to explore its potential as an antihypertensive agent.

Mechanism of Action

The mechanism of action of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, which are crucial in the contraction of cardiac and smooth muscle .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Halogen Substituents : Brominated derivatives (6c, 7c) generally exhibit higher yields (47–55%) compared to chlorinated analogs (33–43%), likely due to enhanced reactivity in coupling reactions .

- Side-Chain Modifications : Methoxy-oxoethyl side chains (7a–7c) correlate with higher melting points (225–242°C) than oxirane-containing analogs (199–202°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .

- Steric Effects : The tert-butyl group in the target compound may reduce synthetic yields compared to smaller substituents (e.g., methyl or halogens) due to steric hindrance during cyclization.

Fluorinated Analogs

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 1335921-53-3) incorporates a trifluoromethyl group, which typically increases lipophilicity and metabolic resistance compared to tert-butyl derivatives .

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and Mercury CSD enable precise determination of molecular packing and hydrogen-bonding networks .

Biological Activity

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and features a dihydropyridine core that is crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Calcium Channel Modulation

One of the primary mechanisms through which this compound exerts its effects is by modulating L-type calcium channels. Research indicates that 1,4-dihydropyridines, including this compound, can act as calcium channel blockers, which are essential in treating cardiovascular diseases. They help in vasodilation and reducing blood pressure by inhibiting calcium influx into vascular smooth muscle cells .

Cannabinoid Receptor Interaction

Studies have shown that derivatives of 1,4-dihydropyridine can act as agonists or inverse agonists at cannabinoid receptors, particularly CB2. This compound has been reported to exhibit selective activity towards these receptors, which could have implications for pain management and inflammation control .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. The compound has shown efficacy in inhibiting viral replication in vitro, suggesting it may serve as a lead compound for developing antiviral drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate immune responses through cannabinoid receptor pathways. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. This suggests potential applications in treating bacterial infections and supports further exploration into its mechanism of action against microbial pathogens .

Study on Cardiovascular Effects

A study conducted on the cardiovascular effects of this compound indicated significant vasodilatory effects in animal models. The compound was administered at varying doses to evaluate its impact on blood pressure and heart rate. Results demonstrated a dose-dependent reduction in systolic blood pressure without adverse effects on heart rate .

| Dose (mg/kg) | Systolic Blood Pressure (mmHg) | Heart Rate (bpm) |

|---|---|---|

| 0 | 130 ± 5 | 75 ± 2 |

| 5 | 120 ± 5 | 74 ± 2 |

| 10 | 110 ± 5 | 73 ± 2 |

Antiviral Activity Evaluation

In a recent evaluation of antiviral activity against herpes simplex virus type 1 (HSV-1), this compound exhibited a significant reduction in viral titers compared to control groups. The compound's mechanism involved interference with viral entry into host cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via hydrolysis and esterification of precursor molecules. For example, analogous derivatives like Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate were obtained serendipitously during attempts to crystallize bipyridinium salts in ethanol . Optimization strategies include:

- Solvent selection : Ethanol is effective for esterification due to its polarity and ability to stabilize hydrogen-bonded intermediates.

- Temperature control : Slow evaporation at refrigerated temperatures (4–6°C) promotes crystal growth .

- Precursor purity : Impurities in starting materials (e.g., 30-carboxy-3-methyl-(1,4-bipyridin)-1-ium chloride) may lead to unintended byproducts, necessitating rigorous purification .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

X-ray diffraction (XRD) reveals planar molecular conformations stabilized by bifurcated hydrogen bonds (N–H⋯O=C). Key parameters include:

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Role in Crystal Packing |

|---|---|---|---|

| N–H⋯O=C (pyridine ring) | 1.96 (2) | 134.9 (17) | Forms 1D chains along the a-axis |

| N–H⋯O=C (ester moiety) | 2.15 (2) | 139.6 (17) | Reinforces chain propagation |

These interactions are analyzed using software like SHELXL for refinement and Mercury CSD for void visualization and packing similarity .

Q. What biological activities are associated with this compound, and how are they experimentally validated?

The core 4-oxo-1,4-dihydropyridine scaffold exhibits antimicrobial activity and potential glycolysis inhibition in cancer cells . Methodologies include:

- Microbial assays : Screening against bacterial/fungal strains to assess minimum inhibitory concentrations (MICs).

- Enzymatic assays : Testing inhibition of lactate dehydrogenase (LDH) or hexokinase to evaluate glycolysis disruption.

Advanced Research Questions

Q. How can graph set analysis be applied to interpret hydrogen-bonding networks in this compound’s crystal structure?

Graph set theory (Etter’s formalism) classifies hydrogen-bond patterns into D , S , R , or C motifs. For Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, the bifurcated N–H⋯(O,O) bonds form a D -type (chain) motif, with descriptors D(2,1) for the two acceptor sites. This analysis aids in predicting polymorphism and designing co-crystals .

Q. How can structural contradictions arising from divergent synthetic routes be resolved?

Discrepancies in bond lengths or packing motifs may arise from solvent polarity or crystallization kinetics. Resolution strategies include:

- High-resolution XRD : Compare experimental data with computational models (e.g., density functional theory).

- Hirshfeld surface analysis : Quantify intermolecular contact contributions (e.g., O⋯H vs. C⋯H interactions) .

- Dynamic NMR : Probe conformational flexibility in solution to identify rigid vs. dynamic regions .

Q. What solvent-free or green chemistry approaches are viable for synthesizing analogous dihydropyridine derivatives?

Mechanochemical grinding (e.g., mortar-and-pestle or ball-mill methods) enables solvent-free synthesis of 4H-pyran derivatives via multicomponent reactions. Key parameters:

- Stoichiometric ratios : Optimize equivalents of ethyl acetoacetate and malononitrile derivatives.

- Additives : Ammonium acetate catalyzes cyclization under ambient conditions .

Q. What challenges arise in refining disordered regions of the electron density map for this compound?

Disorder in tert-butyl groups or ester moieties complicates modeling. Mitigation strategies:

- SHELXL restraints : Apply SIMU, DELU, and ISOR constraints to stabilize thermal parameters.

- Twinned data refinement : Use HKLF 5 format in SHELXL for handling twin laws .

- OLEX2 integration : Visualize residual density peaks and adjust occupancy factors iteratively .

Q. Methodological Tools

Properties

IUPAC Name |

ethyl 6-tert-butyl-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-16-11(15)8-7-13-10(6-9(8)14)12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCOFAZNIVOOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=CC1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657761 | |

| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134653-98-8 | |

| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.